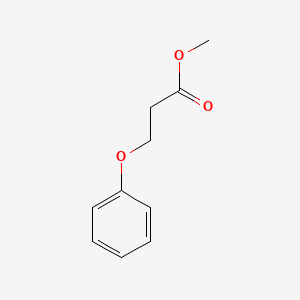

Methyl 3-phenoxypropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-phenoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-10(11)7-8-13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLURMJMDOHTGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324495 | |

| Record name | Methyl 3-phenoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7497-89-4 | |

| Record name | 7497-89-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-phenoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 3-PHENOXYPROPIONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

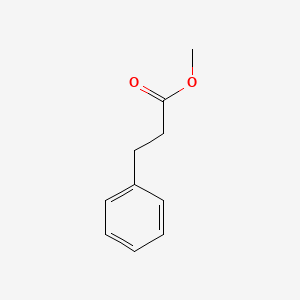

An In-depth Technical Guide to Methyl 3-phenylpropanoate

It appears there may be a typographical error in the requested topic "Methyl 3-phenoxypropanoate," as extensive searches did not yield a compound with this specific name. However, a closely related and well-documented compound, Methyl 3-phenylpropanoate , was identified. This guide will proceed under the assumption that the intended topic was Methyl 3-phenylpropanoate, a compound with significant applications in various scientific fields.

CAS Number: 103-25-3

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of Methyl 3-phenylpropanoate. We will delve into its fundamental properties, synthesis, applications, and safety considerations, offering insights from a senior application scientist's perspective to elucidate the rationale behind key methodologies.

Core Identification and Physicochemical Properties

Methyl 3-phenylpropanoate, also known as Methyl hydrocinnamate, is the methyl ester of 3-phenylpropionic acid.[1] It belongs to the class of organic compounds known as fatty acid esters.[2] This compound is recognized for its role as a volatile oil component and a flavoring agent.[1]

Table 1: Physicochemical Properties of Methyl 3-phenylpropanoate

| Property | Value | Source |

| CAS Number | 103-25-3 | [1][3] |

| Molecular Formula | C10H12O2 | [1][4] |

| Molecular Weight | 164.20 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid/Clear Pale Yellow Oil | [3][5] |

| Boiling Point | 236 - 239 °C | [6][7] |

| Density | 1.05 g/cm³ | [6][7] |

| Solubility | Insoluble in water | [1] |

| Refractive Index | 1.499-1.505 | [1] |

| Flash Point | 100 °C / 212 °F | [6] |

Synthesis of Methyl 3-phenylpropanoate: A Step-by-Step Protocol

The synthesis of Methyl 3-phenylpropanoate is typically achieved through the Fischer esterification of 3-phenylpropionic acid with methanol, catalyzed by a strong acid. This method is favored for its straightforwardness and use of readily available starting materials.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: A mixture of 50g of 3-phenylpropionic acid, 250ml of methanol, and 12ml of concentrated sulfuric acid is heated under reflux for 12 hours.[8] The excess methanol acts as both a reactant and a solvent, driving the equilibrium towards the product side.

-

Work-up: The excess methanol is evaporated under reduced pressure. The residue is then added to a mixture of 100ml of saturated aqueous sodium bicarbonate solution and 400g of ice.[8] The pH is adjusted to 9 with additional sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

-

Extraction: The mixture is extracted five times with 100ml portions of ether. The combined ether extracts are washed twice with 50ml of brine, dried, and evaporated to yield Methyl 3-phenylpropanoate as an oil.[8]

Causality in Experimental Choices:

-

Reflux: Heating under reflux ensures that the reaction proceeds at a constant, elevated temperature without loss of the volatile methanol solvent.

-

Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Excess Methanol: Using a large excess of methanol shifts the reaction equilibrium towards the formation of the ester, maximizing the yield according to Le Chatelier's principle.

-

Aqueous Work-up with Bicarbonate: This step is crucial for removing the acid catalyst and any remaining 3-phenylpropionic acid, which would otherwise co-purify with the desired ester.

-

Brine Wash: Washing with brine helps to remove any residual water from the organic layer before the final drying and evaporation steps.

Caption: Workflow for the synthesis of Methyl 3-phenylpropanoate.

Applications in Research and Drug Development

While primarily used as a fragrance and flavoring agent, the structural motif of Methyl 3-phenylpropanoate holds relevance for drug development professionals.[1][3][4]

-

Scaffold for Bioactive Molecules: The phenylpropanoate skeleton is a common feature in many biologically active compounds. The ester functionality provides a handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives for screening.

-

Intermediate in Pharmaceutical Synthesis: A closely related compound, Methyl 3-amino-3-phenylpropanoate Hydrochloride (CAS 144494-72-4), is a crucial chiral intermediate in the synthesis of Maraviroc, an antiviral drug used to treat HIV infection.[9] This highlights the importance of the 3-phenylpropanoate core in the construction of complex pharmaceutical agents.

-

The "Magic Methyl" Effect: The methyl group in Methyl 3-phenylpropanoate, while seemingly simple, can have profound effects on the biological activity and pharmacokinetic properties of a molecule. In drug discovery, the strategic addition of a methyl group, often referred to as the "magic methyl" effect, can enhance potency, improve metabolic stability, and modulate solubility.[10] While Methyl 3-phenylpropanoate itself is not a drug, its structure serves as a fundamental example of a methylated phenylalkanoic acid ester, a class of compounds where such effects are often explored.[10]

-

Insect Behavior Studies: Derivatives of Methyl 3-phenylpropanoate have been shown to interfere with insect feeding behavior, suggesting potential applications in the development of novel insect repellents or pesticides.[5]

Safety and Handling

Methyl 3-phenylpropanoate is classified as causing skin and eye irritation, and may cause respiratory irritation.[11] Proper handling and storage are essential to ensure laboratory safety.

Table 2: Safety and Handling Precautions

| Precaution | Description | Source |

| Ventilation | Use only outdoors or in a well-ventilated area. | [11] |

| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. | [6][11][12] |

| Handling | Avoid breathing fumes, mist, spray, or vapors. Wash skin thoroughly after handling. | [11][13] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere. | [6][11][12] |

| Fire Safety | Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction. | [12] |

First Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[11][12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][12]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[12][13]

In all cases of significant exposure or if symptoms persist, seek medical attention.

Caption: Key safety considerations for Methyl 3-phenylpropanoate.

Conclusion

Methyl 3-phenylpropanoate (CAS No. 103-25-3) is a valuable compound with well-established applications in the fragrance and flavor industries. For researchers and drug development professionals, its significance extends to its role as a versatile chemical scaffold and a precursor to more complex molecules with therapeutic potential. A thorough understanding of its synthesis, properties, and safe handling procedures is paramount for its effective and responsible use in a research and development setting.

References

-

National Center for Biotechnology Information. Methyl 3-phenylpropionate | C10H12O2 | CID 7643. PubChem. [Link]

-

PrepChem.com. Synthesis of methyl 3-phenylpropionate. [Link]

-

Pharmaffiliates. CAS No : 103-25-3 | Product Name : Methyl 3-Phenylpropionate. [Link]

-

Human Metabolome Database. Showing metabocard for Methyl 3-phenylpropanoate (HMDB0030060). [Link]

-

Good Scents Company. Methyl 3-phenylpropionate (CAS 103-25-3): Odor profile, Properties, & IFRA compliance. [Link]

-

ChemSynthesis. methyl 3-phenylpropanoate - 103-25-3, C10H12O2, density, melting point, boiling point, structural formula, synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Methyl 3-amino-3-phenylpropanoate Hydrochloride in Pharmaceutical Synthesis. [Link]

-

Human Metabolome Database. Showing metabocard for Methyl 3-phenylpropanoate (HMDB0030060). [Link]

-

National Center for Biotechnology Information. The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]

Sources

- 1. Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Methyl 3-Phenylpropionate(3-Phenylpropionic Acid Methyl Es… [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. prepchem.com [prepchem.com]

- 9. nbinno.com [nbinno.com]

- 10. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. synquestlabs.com [synquestlabs.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Chemical Properties of Methyl 3-phenoxypropanoate

Introduction

Methyl 3-phenoxypropanoate is an aromatic ester with applications in organic synthesis and potentially as a building block in the development of novel chemical entities. Its structure, which combines a flexible propanoate chain with a rigid phenoxy group, imparts a unique combination of properties that are of interest to researchers in materials science and drug discovery. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound, designed for professionals in the chemical and pharmaceutical sciences.

Molecular Identity and Physicochemical Properties

This compound is identified by the CAS number 7476-66-6. A summary of its key identifiers and physicochemical properties is provided in Table 1. The molecular formula is C₁₀H₁₂O₃, and it has a molecular weight of 180.20 g/mol . It is a combustible liquid and should be handled with appropriate safety precautions.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 3-Phenoxypropanoic acid methyl ester | - |

| CAS Number | 7476-66-6 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | - |

| Molecular Weight | 180.20 g/mol | - |

| Boiling Point | 134-136 °C at 11 mmHg | [2] |

| Density | 1.119 g/cm³ | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 3-phenoxypropanoic acid, via a Williamson ether synthesis. This is followed by the Fischer esterification of the carboxylic acid to yield the final methyl ester.

Step 1: Synthesis of 3-Phenoxypropanoic Acid

The Williamson ether synthesis is a reliable method for forming the ether linkage in 3-phenoxypropanoic acid.[3][4][5][6][7] This reaction involves the deprotonation of phenol to form the more nucleophilic phenoxide ion, which then undergoes an Sₙ2 reaction with a suitable 3-halopropanoic acid, such as 3-chloropropanoic acid. The use of a strong base like sodium hydroxide is crucial for the complete deprotonation of phenol.

Step 2: Fischer Esterification

The subsequent conversion of 3-phenoxypropanoic acid to this compound is accomplished through Fischer esterification. This acid-catalyzed reaction with methanol serves as an efficient method for producing the methyl ester.[8] A strong acid catalyst, such as sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol. The reaction is typically performed under reflux to drive it to completion.

Experimental Protocol: Two-Step Synthesis of this compound

Part A: Synthesis of 3-Phenoxypropanoic Acid

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of sodium hydroxide in 50 mL of water.

-

Addition of Phenol: To the sodium hydroxide solution, add 9.4 g (0.1 mol) of phenol. Stir the mixture until the phenol has completely dissolved, forming sodium phenoxide.

-

Nucleophilic Substitution: Slowly add 10.9 g (0.1 mol) of 3-chloropropanoic acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 2 hours to ensure the completion of the reaction.

-

Work-up: After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid until a pH of approximately 2 is reached, leading to the precipitation of 3-phenoxypropanoic acid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol/water to yield pure 3-phenoxypropanoic acid.

Part B: Synthesis of this compound

-

Esterification Setup: In a 250 mL round-bottom flask, combine 16.6 g (0.1 mol) of the synthesized 3-phenoxypropanoic acid with 100 mL of methanol.

-

Acid Catalyst: Carefully add 2 mL of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours.

-

Solvent Removal: After cooling, remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Purification: Purify the crude product by vacuum distillation to yield the final, pure compound.

Caption: Workflow for the two-step synthesis of this compound.

Spectroscopic Analysis

While comprehensive, experimentally-derived spectroscopic data for this compound is not widely available in the public domain, its spectral characteristics can be reliably predicted based on its molecular structure. These predictions are invaluable for reaction monitoring and product characterization.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals/Bands |

| ¹H NMR | δ ~7.3 (t, 2H, meta-Ar-H), ~7.0 (t, 1H, para-Ar-H), ~6.9 (d, 2H, ortho-Ar-H), ~4.2 (t, 2H, -O-CH₂-), ~3.7 (s, 3H, -OCH₃), ~2.8 (t, 2H, -CH₂-C=O) |

| ¹³C NMR | δ ~172 (C=O), ~158 (Ar-C-O), ~129 (meta-Ar-C), ~121 (para-Ar-C), ~114 (ortho-Ar-C), ~63 (-O-CH₂-), ~52 (-OCH₃), ~35 (-CH₂-C=O) |

| IR (Infrared) | ~3050 cm⁻¹ (Ar C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch), ~1740 cm⁻¹ (C=O ester stretch), ~1600 & 1500 cm⁻¹ (C=C aromatic stretch), ~1240 cm⁻¹ (Aryl-O stretch), ~1170 cm⁻¹ (Ester C-O stretch) |

| Mass Spec. (EI) | Molecular Ion (M⁺) at m/z = 180. Plausible fragments: m/z 107 ([C₆H₅OCH₂]⁺), 94 ([C₆H₅OH]⁺), 77 ([C₆H₅]⁺), 73 ([CH₂COOCH₃]⁺), 59 ([COOCH₃]⁺) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons are expected to appear in the range of δ 6.9-7.3 ppm, with characteristic splitting patterns for the ortho, meta, and para positions. The two methylene groups would present as triplets due to coupling with each other, with the methylene group adjacent to the phenoxy oxygen appearing further downfield (~4.2 ppm) compared to the methylene group adjacent to the carbonyl (~2.8 ppm). The methyl ester protons would be a sharp singlet at approximately 3.7 ppm.

The ¹³C NMR spectrum is predicted to show eight distinct signals. The ester carbonyl carbon would be the most downfield signal around 172 ppm. The aromatic carbons would appear between 114 and 158 ppm, with the carbon directly attached to the ether oxygen being the most deshielded. The aliphatic carbons, including the methyl ester carbon, would resonate in the upfield region of the spectrum.

Caption: Predicted ¹H NMR chemical shift assignments for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several strong absorption bands. A prominent peak around 1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch. The presence of the aromatic ring would be confirmed by C=C stretching vibrations around 1600 and 1500 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹. The ether linkage would give rise to a strong C-O stretching band around 1240 cm⁻¹.

Mass Spectrometry (MS)

In electron ionization mass spectrometry, this compound is expected to show a molecular ion peak at an m/z of 180. The fragmentation pattern would likely involve cleavage of the ether and ester bonds. Common fragments would include the loss of the methoxy group ([M-31]⁺), the loss of the carbomethoxy group ([M-59]⁺), and cleavage of the C-O ether bond to give a phenoxy radical and a charged propanoate fragment, or a phenol cation (m/z 94) after rearrangement.

Safety and Handling

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Fire Safety: The compound is expected to be combustible. Keep away from heat, sparks, and open flames. Use dry chemical, carbon dioxide, or foam extinguishers in case of fire.

-

Toxicology: The toxicological properties have not been fully investigated. Assume the compound may be harmful if ingested or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Potential Applications

This compound serves as a versatile intermediate in organic synthesis. The phenoxy group can be further functionalized, and the ester moiety can undergo various transformations, making it a useful building block for more complex molecules. Its structural motifs are found in some biologically active compounds, suggesting potential applications in the development of pharmaceuticals and agrochemicals.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of this compound. While it is a less common chemical, its synthesis is achievable through standard organic transformations. The predicted analytical data herein provides a solid foundation for its identification and characterization in a research setting. As with any chemical, proper safety protocols should be strictly followed during its handling and use.

References

-

ChemSrc. This compound. [Link]

-

PubChem. Methyl 3-phenylpropionate. [Link]

-

Chongqing Chemdad Co., Ltd. 3-Phenylpropionic acid methyl ester. [Link]

-

iChemical. Methyl 3-phenylpropionate, CAS No. 103-25-3. [Link]

-

PrepChem.com. Synthesis of methyl 3-phenylpropionate. [Link]

-

Winfield Solutions, LLC. Material Safety Data Sheet - MCPE Phenoxy Herbicide. [Link]

-

Experiment 06 Williamson Ether Synthesis. [Link]

-

Synerzine. Propanoic acid, 2-methyl-, 2-phenoxyethyl ester Safety Data Sheet. [Link]

-

ChemSynthesis. 1-methyl-3-phenylpropyl 3-phenylpropanoate. [Link]

-

The Williamson Ether Synthesis. [Link]

-

Williamson Ether Synthesis. [Link]

-

The Williamson Ether Synthesis. [Link]

-

ChemSynthesis. methyl 3-phenylpropanoate. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). [Link]

-

PubChem. Methyl 3-oxo-3-phenylpropanoate. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

The Royal Society of Chemistry. One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into O-H bonds. [Link]

-

SpectraBase. Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate - Optional[FTIR] - Spectrum. [Link]

-

YouTube. NMR spectrum of methyl propanoate | Learning Science. [Link]

-

Pearson+. The standard 13C NMR spectrum of phenyl propanoate is shown here... | Study Prep. [Link]

-

Doc Brown's Advanced Organic Chemistry. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3. [Link]

-

ResearchGate. (b) Infrared spectrum of methyl propionate recorded after deposition at... [Link]

Sources

- 1. Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. prepchem.com [prepchem.com]

- 9. echemi.com [echemi.com]

- 10. cdms.telusagcg.com [cdms.telusagcg.com]

- 11. synerzine.com [synerzine.com]

- 12. echemi.com [echemi.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Physical Properties of Methyl 3-Phenoxypropanoate

This guide provides a comprehensive overview of the core physical properties of methyl 3-phenoxypropanoate, offering a foundational understanding for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly accessible literature, this document outlines the theoretical basis of its properties, general methodologies for their determination, and expected spectroscopic characteristics.

Introduction to this compound

This compound (CAS No. 6289-53-8) is an ester with the chemical formula C₁₀H₁₂O₃. Its structure consists of a methyl ester functional group connected to a phenoxy group via a three-carbon chain. This unique arrangement of a flexible ether linkage and an ester moiety suggests its potential utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. A thorough understanding of its physical properties is paramount for its effective use in research and development, including reaction design, purification, and formulation.

Core Physical Properties: A Theoretical Overview and General Experimental Determination

Due to the scarcity of specific reported experimental values for this compound, this section provides a summary of its calculated properties and outlines the standard experimental protocols for their determination. These methods are broadly applicable to liquid esters and serve as a practical guide for researchers seeking to characterize this compound.

Table 1: Summary of Physical Properties of this compound

| Property | Value | Method of Determination |

| Molecular Formula | C₁₀H₁₂O₃ | - |

| Molecular Weight | 180.20 g/mol | Calculation from atomic masses |

| CAS Number | 6289-53-8 | - |

| Boiling Point | Data not available | Distillation (Atmospheric or Vacuum) |

| Melting Point | Not applicable (liquid at STP) | - |

| Density | Data not available | Pycnometry or Oscillating U-tube Densitometry |

| Refractive Index | Data not available | Abbe Refractometer |

| Solubility | Insoluble in water; Soluble in organic solvents.[1] | Visual Miscibility Testing |

Boiling Point Determination

The boiling point is a critical parameter for distillation-based purification and for assessing the volatility of a compound. For esters like this compound, which may have relatively high boiling points, vacuum distillation is often preferred to prevent thermal decomposition.

Experimental Protocol: Boiling Point Determination by Distillation

-

Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For vacuum distillation, connect a vacuum pump with a manometer.

-

Sample Preparation: Place a known volume of this compound and a boiling chip or magnetic stir bar into the distillation flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

-

Pressure Correction: If performing vacuum distillation, use a nomograph to correct the observed boiling point to the corresponding value at atmospheric pressure.

Caption: Simplified workflow for refractive index measurement.

Solubility Assessment

Understanding the solubility of this compound is crucial for its use in reactions, extractions, and formulations. As an ester with a significant hydrophobic component, it is expected to be sparingly soluble in water but readily soluble in common organic solvents. [1] Experimental Protocol: Qualitative Solubility Testing

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Addition: To a small test tube containing approximately 1 mL of the solvent, add a few drops of this compound.

-

Observation: Vigorously shake the test tube and observe if the ester dissolves completely to form a single phase.

-

Classification: Classify the compound as soluble, partially soluble, or insoluble in each solvent.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of a compound. The following sections describe the expected spectral features of this compound based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the range of δ 6.8-7.4 ppm, corresponding to the protons on the phenoxy group.

-

Methylene Protons (-OCH₂CH₂-) : A triplet around δ 4.2 ppm, adjacent to the phenoxy oxygen.

-

Methylene Protons (-CH₂COO-) : A triplet around δ 2.8 ppm, adjacent to the carbonyl group.

-

Methyl Protons (-OCH₃) : A singlet around δ 3.7 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (C=O) : A signal around δ 172 ppm.

-

Aromatic Carbons : Signals in the range of δ 114-158 ppm.

-

Methylene Carbon (-OCH₂-) : A signal around δ 66 ppm.

-

Methylene Carbon (-CH₂COO-) : A signal around δ 34 ppm.

-

Methyl Carbon (-OCH₃) : A signal around δ 52 ppm.

General Protocol for NMR Sample Preparation and Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. [2] Expected IR Absorption Bands:

-

C=O Stretch (Ester) : A strong, sharp absorption band in the region of 1735-1750 cm⁻¹. [3][4]* C-O Stretch (Ester and Ether) : Absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹. [3][4]* C-H Stretch (Aromatic and Aliphatic) : Absorptions above and below 3000 cm⁻¹, respectively.

-

C=C Stretch (Aromatic) : Peaks in the 1450-1600 cm⁻¹ region.

General Protocol for Liquid Sample IR Analysis (FTIR-ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a drop of this compound onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Expected Mass Spectrum Features (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺) : A peak corresponding to the molecular weight of the compound (m/z = 180.20).

-

Fragment Ions : Characteristic fragments resulting from the cleavage of the ester and ether linkages. Common fragments would include the loss of the methoxy group (-OCH₃, m/z = 31) and the phenoxy group (-OC₆H₅, m/z = 93).

General Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane).

-

Injection: Inject a small volume of the solution into the gas chromatograph (GC) inlet.

-

Separation: The compound is vaporized and separated from any impurities as it passes through the GC column.

-

Ionization and Detection: The separated compound enters the mass spectrometer, where it is ionized (e.g., by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. [5]* Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of vapors. [6]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a framework for understanding and determining the physical properties of this compound. While specific experimental data is currently limited, the outlined protocols and theoretical expectations offer a solid foundation for researchers working with this compound. The application of these standard analytical techniques will enable the comprehensive characterization of this compound, facilitating its use in further research and development endeavors.

References

-

Rudolph Research Analytical. (n.d.). Refractometry - Measuring Refractive Index. Retrieved from [Link]

-

Instructables. (n.d.). Measuring the Refractive Index of Liquid at a Defined Wavelength. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Refractive Index: All You Need to Know. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7643, Methyl 3-phenylpropanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Determining the Refractive Index of a Liquid. Retrieved from [Link]

-

AIP Publishing. (1938). A Simple Method of Determining the Refractive Index of a Liquid. Review of Scientific Instruments, 9(11), 358. [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

-

Michigan State University. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

-

iChemical. (n.d.). Methyl 3-phenylpropionate, CAS No. 103-25-3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 348462, Methyl 3-oxo-3-phenylpropanoate. Retrieved from [Link]

-

ACS Publications. (2016). Using Esters To Introduce Paradigms of Spin–Spin Coupling. Journal of Chemical Education, 94(1), 93-97. [Link]

-

PubMed. (2015). Fourier Transform Infrared (FTIR) Spectroscopy as a Utilitarian Tool for the Routine Determination of Acidity in Ester-Based Oils. Journal of Agricultural and Food Chemistry, 63(40), 8824-8830. [Link]

-

University of California, Irvine. (n.d.). Esters. An Introduction. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). Alcohol-to-Ester.doc.pdf. Retrieved from [Link]

-

ResearchGate. (2007). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Retrieved from [Link]

-

ResearchGate. (2018). Monitoring of active ester formation using ¹H NMR spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 562359, Methyl 2-oxo-3-phenylpropanoate. Retrieved from [Link]

-

Chemistry!!! Not Mystery. (2013). Fragmentation and mass spectra of Esters. Retrieved from [Link]

-

YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

AIP Publishing. (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters. Journal of Physical and Chemical Reference Data, 39(3), 033103. [Link]

-

YouTube. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

-

University of Maryland. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. Retrieved from [Link]

-

ACS Publications. (1966). Mass Spectra of Aromatic Esters. Analytical Chemistry, 38(12), 1753-1762. [Link]

-

ACS Publications. (1966). Mass Spectra of Esters. Formation of Rearrangement Ions. Analytical Chemistry, 38(1), 76-81. [Link]

-

ChemSynthesis. (n.d.). 1-methyl-3-phenylpropyl 3-phenylpropanoate. Retrieved from [Link]

Sources

Structure Elucidation of Methyl 3-Phenoxypropanoate: A Multi-modal Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of a chemical structure is the bedrock of all chemical and pharmaceutical research. This guide provides a comprehensive, technically-grounded walkthrough for the structure elucidation of methyl 3-phenoxypropanoate. We move beyond a simple recitation of data to explore the causality behind experimental choices and the logic of spectral interpretation. By integrating data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we present a self-validating workflow that ensures the unambiguous confirmation of the target molecule's structure. This document is intended for professionals in research and development who require a robust and replicable methodology for the characterization of small molecules.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before any spectroscopic analysis, the elemental composition provides the first critical piece of the puzzle. For this compound, the molecular formula is C₁₀H₁₂O₂ .

This formula allows for the calculation of the Degree of Unsaturation (DoU), an essential first step in predicting the presence of rings or multiple bonds.

Formula for Degree of Unsaturation (DoU): DoU = C + 1 - (H/2) - (X/2) + (N/2) Where C = number of carbons, H = number of hydrogens, X = number of halogens, N = number of nitrogens.

For C₁₀H₁₂O₂: DoU = 10 + 1 - (12/2) = 5

A DoU of 5 strongly suggests the presence of an aromatic ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) and one additional double bond, likely a carbonyl group, which is consistent with the propanoate ester structure.

Elucidation Workflow: A Synergistic Approach

Caption: Structure of this compound with proton labels.

¹H NMR Spectroscopy

Trustworthiness: The predictability of ¹H NMR is its strength. The chemical shift of a proton is directly influenced by the electronegativity of nearby atoms and the presence of pi systems. The splitting pattern follows the n+1 rule, providing a self-validating check on proton connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|---|

| d | 7.30 - 7.25 | 2H | Multiplet (t) | Protons on C3' & C5' of phenyl ring |

| d | 6.98 - 6.90 | 3H | Multiplet | Protons on C2', C4', & C6' of phenyl ring |

| b | 4.25 | 2H | Triplet (t) | -O-CH₂ -CH₂- |

| c | 3.71 | 3H | Singlet (s) | -O-CH₃ |

| a | 2.80 | 2H | Triplet (t) | -CH₂-CH₂ -C=O |

Interpretation:

-

Aromatic Region (d): The signals between 6.90 and 7.30 ppm are characteristic of protons on a benzene ring. [1][2]Their integration to 5H confirms a monosubstituted ring.

-

Methylene Protons (b & a): We observe two triplets, each integrating to 2H. This is a classic ethyl (-CH₂-CH₂-) pattern.

-

The triplet at 4.25 ppm (b ) is significantly downfield due to the deshielding effect of the adjacent ether oxygen.

-

The triplet at 2.80 ppm (a ) is adjacent to the carbonyl group, which is also deshielding, but less so than the ether oxygen.

-

The fact that they are both triplets confirms they are adjacent to each other (n=2, so n+1=3 peaks).

-

-

Methyl Protons (c): The sharp singlet at 3.71 ppm integrating to 3H is the signature of the methyl ester (-OCH₃) group. It is a singlet because it has no adjacent protons.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~172.1 | C =O (Ester Carbonyl) |

| ~158.0 | C -O (Aromatic) |

| ~129.5 | Aromatic C H |

| ~121.0 | Aromatic C H |

| ~114.5 | Aromatic C H |

| ~66.3 | -O-C H₂- |

| ~51.8 | -O-C H₃ |

| ~34.1 | -C H₂-C=O |

Interpretation:

-

Carbonyl Carbon: The signal at ~172.1 ppm is unequivocally the ester carbonyl carbon. [3]* Aromatic Carbons: Four signals are seen in the aromatic region (~114-158 ppm), consistent with the symmetry of a monosubstituted benzene ring. [2][4]The carbon directly attached to the ether oxygen is the most deshielded (~158.0 ppm).

-

Aliphatic Carbons: The three distinct signals in the upfield region correspond to the three aliphatic carbons. Their chemical shifts are consistent with their positions relative to the electron-withdrawing oxygen atoms. [3]

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if desired.

-

Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used for both. Further 2D experiments like COSY or HSQC can be run to confirm connectivity if the structure is unknown.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Rationale: Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. The molecular ion peak confirms the molecular formula, while the fragments provide puzzle pieces that must fit together to form the parent structure. Electron Ionization (EI) is a high-energy technique that induces reproducible fragmentation, creating a characteristic fingerprint for the molecule.

Predicted Mass Spectrometry Data (EI-MS):

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |

|---|---|

| 180 | [M]⁺˙ (Molecular Ion) |

| 149 | [M - OCH₃]⁺ |

| 107 | [C₆H₅OCH₂CH₂]⁺ |

| 94 | [C₆H₅OH]⁺˙ (Phenol) |

| 77 | [C₆H₅]⁺ (Phenyl Cation) |

Interpretation:

-

Molecular Ion Peak: The peak at m/z = 180 confirms the molecular weight of C₁₀H₁₂O₂, which is 180.20 g/mol .

-

Key Fragmentation: The fragmentation pattern is highly diagnostic. The most significant fragmentation pathway involves cleavage of the propanoate chain, often with a hydrogen transfer, to produce a radical cation of phenol at m/z = 94 . This is a very common and characteristic fragmentation for phenoxy-containing compounds and serves as a powerful piece of evidence for the ether linkage to the aromatic ring. The presence of the phenyl cation at m/z = 77 further supports the existence of the benzene ring.

Caption: Key fragmentation pathways in EI-Mass Spectrometry.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet. The high temperature of the inlet vaporizes the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the target compound from any impurities. [3]4. Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, it is bombarded with high-energy electrons (~70 eV), causing it to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio. A detector records the abundance of each ion, generating the mass spectrum. [3]

Conclusion: The Confirmed Structure

By synthesizing the data from all three spectroscopic techniques, we arrive at a single, unambiguous structure.

-

IR confirmed the presence of an ester, an aromatic ring, and C-O bonds.

-

NMR mapped the exact connectivity of the phenoxy group, the propanoate ethyl chain, and the methyl ester group.

-

MS confirmed the molecular weight and provided a fragmentation pattern, most notably the characteristic phenol fragment, which is fully consistent with the proposed structure.

Each piece of evidence cross-validates the others, fulfilling the principle of a self-validating system and leading to the definitive elucidation of the structure as this compound.

References

- Fiveable. (n.d.). Spectroscopy of Aromatic Compounds. Organic Chemistry Class Notes.

- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry.

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition.

- JoVE. (2025, May 22). NMR Spectroscopy of Aromatic Compounds.

-

National Center for Biotechnology Information. (n.d.). Methyl 3-phenylpropionate. PubChem Compound Database. Retrieved from [Link]

- BenchChem. (2025, December). Spectroscopic Profile of Methyl 3-hydroxypropanoate: A Technical Guide.

- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.

- PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate.

Sources

Methyl 3-phenoxypropanoate synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 3-Phenoxypropanoate

Abstract

This compound is a valuable chemical intermediate with applications in the development of pharmaceuticals, agrochemicals, and fragrances. Its synthesis can be approached through several strategic pathways, each offering distinct advantages in terms of efficiency, scalability, and atom economy. This technical guide provides a comprehensive analysis of the primary synthetic routes to this compound, designed for researchers, chemists, and professionals in drug development. We will explore the mechanistic underpinnings of the direct oxa-Michael addition and the classic two-step Williamson ether synthesis followed by esterification. This document provides detailed, field-proven experimental protocols, comparative data, and workflow visualizations to empower scientists in selecting and executing the optimal synthesis strategy for their specific objectives.

Introduction and Strategic Overview

The synthesis of aryl ethers and their derivatives is a cornerstone of modern organic chemistry. This compound, possessing both an ether linkage and an ester functional group, presents a unique synthetic challenge that can be met with elegant and efficient solutions. The choice of synthetic pathway is often dictated by factors such as starting material availability, desired purity, reaction scale, and catalyst cost.

This guide focuses on the two most industrially and academically relevant pathways:

-

Pathway 1: Oxa-Michael Addition. A convergent and atom-economical approach involving the direct conjugate addition of phenol to methyl acrylate. This method is often favored for its simplicity and directness.

-

Pathway 2: Williamson Ether Synthesis followed by Esterification. A robust and traditional two-step sequence that first constructs the ether linkage to form 3-phenoxypropanoic acid, which is subsequently esterified. This pathway offers clear, distinct transformations that can be easier to optimize and monitor individually.

We will now delve into the causality behind the experimental choices for each pathway, providing a self-validating system of protocols and analysis.

Pathway 1: Direct Synthesis via Oxa-Michael Addition

The oxa-Michael addition, or conjugate addition of an oxygen nucleophile, is a powerful C-O bond-forming reaction. In this case, it provides a direct route from commercially available phenol and methyl acrylate to the target molecule.

Mechanism and Rationale

The reaction proceeds via the nucleophilic attack of a phenoxide ion onto the electron-deficient β-carbon of methyl acrylate. The resulting enolate intermediate is then protonated to yield the final product. The key to a successful reaction lies in the generation of the phenoxide nucleophile, which is typically achieved using a base catalyst. The choice of catalyst is critical; it must be strong enough to deprotonate phenol (pKa ≈ 10) but not so strong as to promote unwanted side reactions like polymerization of the acrylate.

Alternatively, nucleophilic catalysts such as phosphines can be employed. These catalysts function by first adding to the Michael acceptor (methyl acrylate) to form a zwitterionic intermediate. This intermediate then acts as a potent base to deprotonate the phenol, facilitating the addition.[1]

Caption: Catalytic cycle for the Oxa-Michael addition.

Experimental Protocol: Base-Catalyzed Michael Addition

This protocol is adapted from general procedures for the Michael addition of alcohols to acrylates.[2][3]

Materials:

-

Phenol (9.41 g, 0.1 mol)

-

Methyl acrylate (10.33 g, 0.12 mol)

-

Potassium carbonate (K₂CO₃) (1.38 g, 0.01 mol)

-

Dimethylformamide (DMF) (50 mL)

-

Diethyl ether

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (9.41 g), potassium carbonate (1.38 g), and DMF (50 mL).

-

Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.

-

Slowly add methyl acrylate (10.33 g) to the mixture dropwise over 20 minutes. An exotherm may be observed.

-

Heat the reaction mixture to 80°C and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into 200 mL of water.

-

Extract the aqueous mixture with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash with 1M HCl (50 mL) to remove unreacted phenol, followed by saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.

Pathway 2: Williamson Ether Synthesis & Esterification

This classic two-step approach offers a highly reliable, albeit less direct, route to the target molecule. It separates the C-O ether bond formation from the esterification, allowing for independent optimization of each step.

Step 1: Williamson Ether Synthesis of 3-Phenoxypropanoic Acid

Mechanism and Rationale: The Williamson ether synthesis is a cornerstone Sₙ2 reaction for forming ethers.[4][5] In this step, phenol is first deprotonated with a suitable base (e.g., sodium hydroxide) to form the highly nucleophilic sodium phenoxide. This phenoxide then displaces a halide from an alkyl halide, in this case, 3-chloropropanoic acid. The use of a polar aprotic solvent like DMF or DMSO can accelerate the Sₙ2 reaction.[6] The reaction with chloroacetic acid followed by acidification is a well-established procedure.[7][8]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. US4659863A - Phenolic ester synthesis - Google Patents [patents.google.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

An In-Depth Technical Guide to the Putative Mechanisms of Action of Methyl 3-Phenoxypropanoate

Introduction

Methyl 3-phenoxypropanoate is a small molecule whose precise biological mechanism of action has not been extensively characterized in publicly available literature. However, its chemical structure, featuring a phenoxy group linked to a propanoate backbone, bears a strong resemblance to two well-established classes of bioactive compounds: phenoxy auxin herbicides and aryloxyphenoxypropionate (FOP) herbicides. This structural analogy provides a logical and scientifically grounded basis for proposing two primary putative mechanisms of action for this compound in plants.

This technical guide will delve into these two hypothesized mechanisms: auxin mimicry and the inhibition of acetyl-CoA carboxylase (ACCase) . As a Senior Application Scientist, the following sections are structured not as a definitive statement of fact, but as a research framework. We will explore the established signaling pathways of analogous compounds and provide detailed, field-proven experimental protocols that a research and development team would employ to systematically investigate and validate these hypotheses. This approach ensures a narrative of scientific integrity, grounded in causality and self-validating experimental design.

Putative Mechanism 1: Disruption of Auxin Homeostasis via Auxin Mimicry

The structural similarity of this compound to phenoxyacetic acid herbicides, such as 2,4-D, suggests it may function as a synthetic auxin. Natural auxins, primarily indole-3-acetic acid (IAA), are critical hormones that regulate nearly all aspects of plant growth and development.[1][2] Synthetic auxins overwhelm these natural hormonal pathways, leading to uncontrolled and disorganized growth, which is ultimately lethal to susceptible plants.[3][4]

Core Auxin Signaling Pathway

The canonical auxin signaling pathway operates through a de-repression mechanism involving three core protein families:[5]

-

TIR1/AFB Receptors: The TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins are F-box proteins that function as the primary auxin co-receptors.[6][7][8]

-

Aux/IAA Repressors: These are transcriptional repressor proteins that bind to and inhibit the activity of Auxin Response Factors.

-

Auxin Response Factors (ARFs): These are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating or repressing their transcription.[9][10][11]

In the absence of auxin, Aux/IAA proteins bind to ARFs, recruiting co-repressors and preventing the transcription of auxin-responsive genes.[9][12] When auxin is present, it acts as a 'molecular glue', stabilizing the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[1][13] This ternary complex formation targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ligase complex and subsequent degradation by the 26S proteasome.[4][14] The degradation of the Aux/IAA repressor liberates the ARF to regulate the expression of genes that control cell division, expansion, and differentiation.[5]

Hypothesized Action of this compound

We hypothesize that this compound, due to its structural features, can bind to the auxin-binding pocket of the TIR1/AFB co-receptors. Being more stable and persistent than endogenous IAA, it would lead to continuous degradation of Aux/IAA repressors, causing a sustained and uncontrolled activation of ARF-mediated transcription.[3] This would result in the characteristic symptoms of auxin herbicide phytotoxicity, such as epinasty (twisting of stems and petioles), disorganized cell growth, and eventual tissue necrosis.

Signaling Pathway Diagram: Auxin Mimicry

Caption: Putative ACCase inhibition pathway of this compound.

Experimental Validation Protocols

To dissect the true mechanism of action, a series of targeted experiments must be conducted. The following protocols provide a self-validating system to test the proposed hypotheses.

Experimental Workflow Diagram

Caption: Logical workflow for testing the putative mechanisms of action.

Protocol 1: Plant Root Growth Assay for Auxin Activity

Causality: This assay is a primary screen for auxin-like activity. High concentrations of auxins characteristically inhibit primary root elongation while promoting the formation of lateral roots. [15][16]Observing this specific phenotype provides strong initial evidence for auxin mimicry.

Methodology:

-

Plate Preparation: Prepare 0.5x Murashige and Skoog (MS) agar plates containing a range of this compound concentrations (e.g., 0, 0.1, 1, 10, 100 µM). Include a positive control (e.g., 1 µM IAA) and a negative control (solvent only).

-

Sterilization and Sowing: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and sow them on the prepared plates.

-

Stratification and Growth: Stratify the plates at 4°C for 2 days in the dark to synchronize germination. Transfer plates to a growth chamber with a long-day photoperiod (16h light / 8h dark) and orient them vertically.

-

Data Collection: After 7-10 days of growth, scan the plates. Measure the primary root length and count the number of emerged lateral roots for at least 20 seedlings per condition.

-

Analysis: Compare the root phenotypes of seedlings treated with this compound to the controls. A dose-dependent inhibition of primary root growth and an increase in lateral root density are indicative of auxin-like activity.

Protocol 2: qRT-PCR of Primary Auxin Responsive Genes

Causality: If the compound exhibits auxin-like effects in the root assay, this protocol validates the hypothesis at the molecular level. Auxin signaling rapidly induces the transcription of specific genes, such as members of the Aux/IAA, GH3, and SAUR families. [17][18]Quantifying the mRNA levels of these marker genes provides direct evidence of target engagement with the auxin signaling pathway.

Methodology:

-

Plant Treatment: Grow Arabidopsis thaliana seedlings in liquid culture for 7 days. Treat the seedlings with a working concentration of this compound (determined from Protocol 1), a positive control (IAA), and a negative control (solvent) for a short duration (e.g., 1-3 hours).

-

RNA Extraction: Harvest whole seedlings, flash-freeze in liquid nitrogen, and extract total RNA using a suitable kit.

-

cDNA Synthesis: Treat the RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA using a reverse transcription kit.

-

qRT-PCR: Perform quantitative real-time PCR using SYBR Green chemistry. Use primers specific for primary auxin-responsive genes (e.g., IAA1, IAA19, GH3.3) and a reference gene (e.g., ACTIN2) for normalization.

-

Analysis: Calculate the relative fold change in gene expression using the 2-ΔΔCt method. [19]A significant upregulation of auxin-responsive genes in the presence of this compound confirms its action on the auxin pathway.

Protocol 3: In Vitro ACCase Activity Assay

Causality: This biochemical assay directly measures the inhibitory effect of the compound on the target enzyme, ACCase, independent of cellular uptake or metabolism. It is the definitive test for the ACCase inhibition hypothesis.

Methodology:

-

Enzyme Extraction: Isolate plastidial ACCase from a susceptible grass species (e.g., wheat germ or maize leaves).

-

Reaction Mixture: Prepare a reaction buffer containing Tricine-KOH (pH 8.0), KCl, MgCl₂, ATP, and NaH¹⁴CO₃ (radiolabeled bicarbonate).

-

Inhibition Assay: Add the extracted enzyme to the reaction mixture along with a range of this compound concentrations. Include a known FOP herbicide as a positive control and a solvent-only negative control.

-

Initiation and Incubation: Start the reaction by adding the substrate, acetyl-CoA. Incubate at 32°C for 15-30 minutes.

-

Quantification: Stop the reaction by adding HCl. This acidifies the mixture, evaporating unreacted H¹⁴CO₃ while the acid-stable, radiolabeled malonyl-CoA product remains. Measure the incorporation of ¹⁴C into the acid-stable product using liquid scintillation counting.

-

Analysis: Plot the enzyme activity against the inhibitor concentration and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). [20][21]A low IC₅₀ value indicates potent inhibition of ACCase.

Protocol 4: Measurement of Reactive Oxygen Species (ROS)

Causality: This assay tests for a common secondary effect of ACCase inhibition. A block in fatty acid synthesis can disrupt membrane integrity and electron transport, leading to the production of ROS. [22] Methodology:

-

Sample Preparation: Prepare leaf discs from plants (e.g., Arabidopsis thaliana) treated with this compound for 24-48 hours.

-

Luminol-Based Assay: Float the leaf discs in a solution containing luminol and horseradish peroxidase (HRP).

-

Measurement: Measure the chemiluminescence produced upon the reaction of ROS (primarily hydrogen peroxide) with luminol in a plate-reading luminometer. [23][24]4. Analysis: An increase in luminescence in treated samples compared to controls indicates an accumulation of ROS, supporting the hypothesis of induced oxidative stress.

Data Presentation

The quantitative data generated from these protocols should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Results from Auxin Activity Assays

| Treatment Concentration (µM) | Primary Root Length (mm, Mean ± SD) | Lateral Root Density (No./cm, Mean ± SD) | Relative IAA1 Expression (Fold Change) |

| 0 (Control) | 45.2 ± 3.1 | 1.5 ± 0.4 | 1.0 |

| 1.0 | 22.8 ± 2.5 | 4.8 ± 0.9 | 15.6 |

| 10.0 | 10.1 ± 1.8 | 6.2 ± 1.1 | 25.3 |

| 1.0 (IAA Positive Control) | 12.5 ± 2.0 | 5.9 ± 1.0 | 28.1 |

Table 2: Hypothetical Results from ACCase Inhibition Assays

| Compound | ACCase IC₅₀ (µM) | ROS Production (Relative Luminescence Units) |

| This compound | 8.5 | 45,200 |

| Haloxyfop (Positive Control) | 2.1 | 58,900 |

| Control (Solvent) | >1000 | 8,100 |

Conclusion

References

-

Sasaki, Y., & Nagano, Y. (2004). Plant acetyl-CoA carboxylase: structure, biosynthesis, regulation, and gene manipulation for plant breeding. Bioscience, Biotechnology, and Biochemistry, 68(6), 1175-1184. [Link]

-

Kukorelli, G., Reisinger, P., & Pinke, Z. (2019). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. Current Drug Metabolism, 20(10), 803-810. [Link]

-

Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e53523. [Link]

-

Li, S., et al. (2016). A Review of Auxin Response Factors (ARFs) in Plants. Frontiers in Plant Science, 7, 47. [Link]

-

Dickinson, B. C., & Chang, C. J. (2011). Measuring ROS and redox markers in plant cells. Chemical Communications, 47(1), 71-82. [Link]

-

Konishi, T., Shinohara, K., Yamada, K., & Sasaki, Y. (2004). Plant acetyl-CoA carboxylase: structure, biosynthesis, regulation, and gene manipulation for plant breeding. Bioscience, biotechnology, and biochemistry, 68(6), 1175–1184. [Link]

-

Ulmasov, T., Hagen, G., & Guilfoyle, T. J. (2007). The Roles of Auxin Response Factor Domains in Auxin-Responsive Transcription. The Plant Cell, 19(6), 1963-1971. [Link]

-

Wasbrough, E., et al. (2018). Measuring ROS and redox markers in plant cells. RSC Publishing. [Link]

-

Wang, R., & Estelle, M. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1045293. [Link]

-

Chen, J., et al. (2022). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. International Journal of Molecular Sciences, 23(15), 8443. [Link]

-

Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e53523. [Link]

-

Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]

-

Segonzac, C., et al. (2011). Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa. Bio-protocol, 1(1), e1. [Link]

-

Grossmann, K. (2007). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 63(4), 307-317. [Link]

-

Wikipedia. (n.d.). Auxin. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Gust, A. A., et al. (2017). Measurement of Reactive Oxygen Species (ROS) in Arabidopsis and N. benthamiana plants. Methods in Molecular Biology, 1578, 217-227. [Link]

-

Gupta, K. J., et al. (2024). Measurement of Reactive Oxygen Species and Nitric Oxide from Tomato Plants in Response to Abiotic and Biotic Stresses. Methods in Molecular Biology, 2832, 183-203. [Link]

-

Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22354-22359. [Link]

-

Figuth, A., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Plant Science, 300, 110631. [Link]

-

Wikipedia. (n.d.). Acetyl-CoA carboxylase. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Kukorelli, G., Reisinger, P., & Pinke, Z. (2019). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. ResearchGate. [Link]

-

Lavy, M., & Estelle, M. (2016). Mechanisms of auxin signaling. Development, 143(18), 3226-3230. [Link]

-

Farcot, E., et al. (2023). Auxin signalling pathways in plants. Plant, Cell & Environment, 46(1), 1-17. [Link]

-

PlantTFDB. (n.d.). ARF Family Introduction. Plant Transcription Factor Database. [Link]

-

Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Agricultural and Food Chemistry, 58(13), 7659-7667. [Link]

-

Petter, R. C., et al. (2016). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha, 34(2), 395-404. [Link]

-

Moss, T. A., et al. (2023). AUXIN RESPONSE FACTOR Protein Accumulation and Function. Plant Physiology, 192(4), 2539-2550. [Link]

-

Thelen, J. J. (2021). ACCase: The Gatekeeper of Plant Oil. Christopher S. Bond Life Sciences Center. [Link]

-

Sasaki, Y., Konishi, T., & Nagano, Y. (1995). Compartmentalization of two forms of acetyl-CoA carboxylase in plants and the origin of their tolerance toward herbicides. PNAS, 92(19), 8960-8964. [Link]

-

Slideshare. (n.d.). Auxin signal transduction and perception. Slideshare. [Link]

-

ResearchGate. (n.d.). Model of ARF involvement in auxin response. ResearchGate. [Link]

-

Li, Y., et al. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Molecules, 27(19), 6537. [Link]

-

Wang, Y., et al. (2024). Efficient Biodegradation of Multiple Aryloxyphenoxypropionate Herbicides by Corynebacterium sp. Z-1 and the Proposed Degradation Mechanism. Journal of Agricultural and Food Chemistry, 72(30), 13689-13699. [Link]

-

Wang, Y., et al. (2022). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1629-1638. [Link]

-

Wilson, D. J., & Aldrich, C. C. (2014). A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase. Analytical Biochemistry, 465, 107-113. [Link]

-

Ke, Y., et al. (2016). ACCase Activity Assays. Bio-protocol, 6(18), e1931. [Link]

-

iGEM. (2018). Team:UNSW Australia/Lab/Plants. iGEM 2018. [Link]

-

Basak, S., et al. (2021). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Weed Science, 69(5), 594-601. [Link]

-

Basak, S., et al. (2022). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Weed Science, 70(1), 10-17. [Link]

-

Vidal, E. A., et al. (2010). Real-time qRT-PCR of primary auxin responsive genes. ResearchGate. [Link]

-

Guseman, J. M., et al. (2017). Auxin-induced degradation dynamics set the pace for lateral root development. Development, 144(13), 2444-2454. [Link]

-

Luziatelli, F., et al. (2020). The Modulation of Auxin-Responsive Genes, Phytohormone Profile, and Metabolomic Signature in Leaves of Tomato Cuttings Is Specifically Modulated by Different Protein Hydrolysates. Metabolites, 10(5), 185. [Link]

-

Jung, H., et al. (2015). Real-time PCR analysis of transcript levels of auxin-responsive genes. ResearchGate. [Link]

-

Cheng, Y., et al. (2021). qRT-PCR analysis showing the expression of auxin early response ARF genes. ResearchGate. [Link]

-

Wang, Y., et al. (2018). Characterization and Expression Patterns of Auxin Response Factors in Wheat. Frontiers in Plant Science, 9, 1393. [Link]

-

Benková, E., et al. (2009). Auxin Control of Root Development. Cold Spring Harbor Perspectives in Biology, 1(5), a001559. [Link]

Sources

- 1. Auxin - Wikipedia [en.wikipedia.org]

- 2. scielo.br [scielo.br]

- 3. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]

- 8. pnas.org [pnas.org]

- 9. Frontiers | A Review of Auxin Response Factors (ARFs) in Plants [frontiersin.org]

- 10. The Roles of Auxin Response Factor Domains in Auxin-Responsive Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 11. planttfdb.gao-lab.org [planttfdb.gao-lab.org]

- 12. researchgate.net [researchgate.net]

- 13. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Team:UNSW Australia/Lab/Plants - 2018.igem.org [2018.igem.org]

- 16. Auxin Control of Root Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Characterization and Expression Patterns of Auxin Response Factors in Wheat [frontiersin.org]

- 20. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]

- 21. cambridge.org [cambridge.org]

- 22. file.sdiarticle3.com [file.sdiarticle3.com]

- 23. Measuring ROS and redox markers in plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of Methyl 3-Phenoxypropanoate

Molecular Structure and its Spectroscopic Implications

Methyl 3-phenoxypropanoate (C₁₀H₁₂O₃) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule consists of a methyl ester, a flexible three-carbon chain, and a phenoxy group. The key structural features influencing its spectra are:

-

Aromatic Ring: The benzene ring will exhibit characteristic signals in both ¹H and ¹³C NMR, as well as specific absorption bands in the IR spectrum.

-

Ether Linkage: The oxygen atom connecting the phenyl ring to the propanoate chain will significantly influence the chemical shifts of adjacent protons and carbons in NMR spectroscopy.

-

Ester Group: The carbonyl (C=O) and C-O single bonds of the methyl ester will produce strong, characteristic absorption bands in the IR spectrum and will be readily identifiable in the ¹³C NMR spectrum. The methyl protons will appear as a sharp singlet in the ¹H NMR spectrum.

-

Ethylene Bridge: The two methylene (-CH₂-) groups in the propanoate chain will exhibit predictable splitting patterns in the ¹H NMR spectrum due to spin-spin coupling.

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the known data for methyl 3-phenylpropanoate and the expected electronic effects of the phenoxy group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform-d (CDCl₃) is expected to show five distinct signals. The key difference compared to methyl 3-phenylpropanoate is the downfield shift of the methylene group adjacent to the phenoxy oxygen due to its electron-withdrawing nature.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~7.30 - 6.90 | Multiplet | 5H | Ar-H | Aromatic protons of the phenoxy group. The exact splitting pattern will depend on the substitution pattern, but a complex multiplet is expected. |

| ~4.20 | Triplet | 2H | -O-CH₂ -CH₂- | The methylene protons adjacent to the electronegative oxygen of the phenoxy group are expected to be significantly deshielded and shifted downfield. |

| ~2.80 | Triplet | 2H | -CH₂-CH₂ -C=O | These methylene protons are adjacent to the carbonyl group and will be deshielded, appearing as a triplet due to coupling with the neighboring methylene group. |

| ~3.70 | Singlet | 3H | -O-CH₃ | The methyl protons of the ester group are in a distinct chemical environment and will appear as a sharp singlet. |

The proton-decoupled ¹³C NMR spectrum is predicted to display eight unique carbon signals, reflecting the symmetry of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~172 | C =O (Ester) | The carbonyl carbon of the ester group is highly deshielded. |

| ~158 | Ar-C -O | The aromatic carbon directly attached to the ether oxygen will be significantly deshielded. |

| ~129 | Ar-C H | Aromatic methine carbons. |

| ~121 | Ar-C H | Aromatic methine carbons. |

| ~114 | Ar-C H | Aromatic methine carbons. |

| ~63 | -O-C H₂- | The carbon atom of the methylene group attached to the phenoxy oxygen will be shifted downfield. |

| ~52 | -O-C H₃ | The carbon of the ester methyl group. |

| ~35 | -C H₂-C=O | The carbon of the methylene group adjacent to the carbonyl group. |

Infrared (IR) Spectroscopy